

Dodecanedioic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecanedioate*

Cat. No.: *B1236620*

[Get Quote](#)

An In-depth Overview of the Core Properties, Synthesis, and Applications of Dodecanedioic Acid

Introduction

Dodecanedioic acid (DDDA), a saturated dicarboxylic acid with a 12-carbon chain, is a versatile chemical compound with significant industrial and research applications. Its bifunctional nature, stemming from the two carboxylic acid groups, allows it to serve as a monomer in polymerization reactions and as a linker molecule in more complex chemical structures. This technical guide provides a comprehensive overview of dodecanedioic acid, including its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in pharmaceutical and drug development research.

CAS Number: 693-23-2[1]

IUPAC Nomenclature: Dodecanedioic acid[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of dodecanedioic acid is essential for its application in research and development. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ O ₄	[2]
Molar Mass	230.30 g/mol	[2]
Melting Point	127-129 °C	[2] [3]
Boiling Point	245 °C at 10 mmHg	[2] [3]
Density	1.15 g/cm ³	[2]
Water Solubility	< 0.1 g/L (20 °C)	[2] [3]
pKa	4.48 ± 0.10 (Predicted)	[2]
LogP	3.2 at 25 °C	[2]
Appearance	White crystalline powder or flakes	[3]

Synthesis of Dodecanedioic Acid

Dodecanedioic acid can be synthesized through both traditional chemical methods and more sustainable biotechnological routes.

Chemical Synthesis

A common industrial method for the synthesis of dodecanedioic acid involves the oxidation of cyclododecane, which is typically derived from butadiene.[\[1\]](#) A detailed two-step experimental protocol is outlined below.

Step 1: Hydrogenation

- Materials: 200 g of 1,2-dihydroxy-5,9-cyclododecene, 3.0 g of 30% Ni-SiO₂ hydrogenation catalyst.
- Apparatus: 1 L autoclave.
- Procedure:

- The raw material and catalyst are added to the autoclave.
- The autoclave is purged with nitrogen to remove air.
- A mixed gas of hydrogen and nitrogen (1:3 ratio) is introduced into the reactor.
- The reaction is carried out at a temperature of 160 °C and a pressure of 0.6 MPa for 2 hours.
- After the reaction, the catalyst is removed by filtration or centrifugation. The resulting product mixture is used directly in the subsequent oxidation step.

- Results: The conversion rate of the raw material is reported to be 99.9%.

Step 2: Oxidation

- Materials: The reaction solution from the hydrogenation step, 244 g of acetic acid, 3 g of methanesulfonic acid, 207.8 g of 50% hydrogen peroxide.
- Apparatus: 1 L reactor.
- Procedure:
 - The hydrogenation product solution, acetic acid, and methanesulfonic acid are placed in the reactor.
 - 50% hydrogen peroxide is added dropwise over 1 hour at a temperature of 85 °C.
 - The reaction mixture is stirred for an additional 0.5 hours, during which dodecanedioic acid precipitates.
 - The reaction mixture is cooled to room temperature, and the solid product is filtered.
- Results: The conversion rate of the oxidation reaction is 100%, with the solid product comprising 94.3% dodecanedioic acid.

Biological Synthesis

Biotechnological production of dodecanedioic acid offers a more sustainable alternative to chemical synthesis, often utilizing renewable feedstocks.

Microbial Fermentation: Strains of the yeast *Candida tropicalis* have been effectively used to produce dodecanedioic acid from n-dodecane or fatty acids.^[4] By optimizing process parameters such as pH and substrate feeding, a final concentration of 66 g/L has been achieved in a bioreactor system using dodecanoic acid methyl ester derived from coconut oil.
[\[4\]](#)

Enzymatic Cascade: A multi-enzymatic cascade has been developed in *E. coli* for the production of dodecanedioic acid from linoleic acid. This system utilizes a lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and a double-bond reductase to achieve high productivity.

Applications in Drug Development

The bifunctional nature of dodecanedioic acid makes it a valuable building block in the design of drug delivery systems and other pharmaceutical applications.

Polymers for Controlled Release

Dicarboxylic acids are key components in the synthesis of biodegradable polymers used for controlled drug release. Polyesters and polyamides synthesized from monomers like dodecanedioic acid can form matrices that encapsulate therapeutic agents. The degradation of these polymers in the body leads to a sustained release of the drug over an extended period, which can improve patient compliance and reduce side effects.

Linkers in Drug Conjugates

Dodecanedioic acid can function as a flexible linker to connect a targeting moiety, such as an antibody, to a cytotoxic drug in an antibody-drug conjugate (ADC). The length and chemical nature of the linker are critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. The long aliphatic chain of dodecanedioic acid can provide spatial separation between the antibody and the drug, potentially reducing steric hindrance and improving the efficacy of the conjugate.

Chemical Synthesis Pathway of Dodecanedioic Acid

The following diagram illustrates a common chemical synthesis pathway for dodecanedioic acid starting from cyclododecene.

[Click to download full resolution via product page](#)

Caption: Chemical synthesis of Dodecanedioic Acid from Butadiene.

Conclusion

Dodecanedioic acid is a valuable dicarboxylic acid with well-established industrial applications and growing potential in the field of drug development. Its defined physicochemical properties and versatile reactivity make it an attractive component for the design of advanced materials, including polymers for controlled drug release and linkers for targeted therapies. As research continues to advance, the application of dodecanedioic acid and its derivatives is expected to expand, particularly in the development of innovative pharmaceutical formulations and drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 2. 693-23-2 CAS MSDS (Dodecanedioic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using *Candida tropicalis* - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Dodecanedioic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1236620#dodecanedioic-acid-cas-number-and-iupac-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com